molecular formula C17H30O2 B14565939 Tetradecyl prop-2-ynoate CAS No. 61747-68-0

Tetradecyl prop-2-ynoate

Cat. No.: B14565939
CAS No.: 61747-68-0
M. Wt: 266.4 g/mol
InChI Key: QWRBGCGRXQAAFE-UHFFFAOYSA-N
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Description

Tetradecyl prop-2-ynoate (CAS: 68459-84-7) is a synthetic ester compound characterized by a 14-carbon alkyl chain (tetradecyl group) esterified with propiolic acid (prop-2-ynoic acid). Its molecular formula is $ \text{C}{17}\text{H}{28}\text{O}_2 $, featuring a terminal alkyne group ($ \text{C}\equiv\text{C} $) in the ester moiety. This structural motif confers high reactivity, making it valuable in organic synthesis, particularly in click chemistry and polymerization reactions .

Properties

CAS No.

61747-68-0

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

tetradecyl prop-2-ynoate

InChI

InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h2H,3,5-16H2,1H3

InChI Key

QWRBGCGRXQAAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl prop-2-ynoate can be synthesized through the esterification reaction between tetradecanol and propiolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or other suitable catalysts. The product is then separated and purified using industrial-scale distillation or other separation techniques.

Chemical Reactions Analysis

Electrophilic Additions

The propiolate ester’s triple bond undergoes electrophilic additions with halogens and other reagents.

Halogenation

  • Bromination : Reaction with bromine (Br₂) proceeds via electrophilic addition, forming dibrominated alkenes.

    • Mechanism: Initial formation of a bromonium ion intermediate leads to anti or syn addition, influenced by steric effects from the tetradecyl chain.

    • Stereochemical Outcome: The bulky tetradecyl group favors the Z-isomer (e.g., (2Z)-2,3-dibromoprop-2-enoate derivative) due to steric hindrance destabilizing the E-isomer .

    • Conditions:

      • Kinetic control (low temp, excess Br₂) yields Z-isomer.

      • Thermodynamic control (prolonged reaction time) may favor E-isomer via radical-mediated isomerization .

Reaction TypeReagents/ConditionsMajor ProductReference
BrominationBr₂, CH₂Cl₂, 0°CTetradecyl (2Z)-2,3-dibromoprop-2-enoate

Cycloadditions

The triple bond participates in [2+2] and [4+2] cycloadditions under catalytic conditions.

Gold(I)-Catalyzed Cycloisomerization

  • Mechanism: Au(I) catalysts (e.g., Ph₃PAuNTf₂) activate the alkyne, promoting cycloisomerization to form bicyclic or spirocyclic structures .

  • Example: Intramolecular [4+3] cycloaddition generates cyclopentenyl gold-carbene intermediates, which undergo 1,2-alkyl shifts to yield fused ring systems .

Reaction TypeCatalystProduct ClassReference
[4+3] CycloadditionAu(I)Spirocyclic esters

Hydrogenation

  • Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, producing tetradecyl propanoate.

    • Selectivity: Partial hydrogenation to the cis-alkene is achievable with Lindlar’s catalyst.

Nucleophilic Substitution

  • The ester group undergoes hydrolysis (acid/base) or alcoholysis:

    • Acidic Hydrolysis: Yields propiolic acid and tetradecanol.

    • Basic Hydrolysis: Forms propiolate salts (e.g., sodium propiolate).

Reaction TypeReagentsProductsReference
HydrogenationH₂, Pd/CTetradecyl propanoate
HydrolysisH₂SO₄/H₂OPropiolic acid + Tetradecanol

Oxidative Reactions

Oxidation of the alkyne or ester moiety generates derivatives with enhanced polarity:

  • Ozonolysis : Cleaves the triple bond to diketones or carboxylic acids.

  • Epoxidation : Limited by steric hindrance from the tetradecyl chain.

Key Mechanistic Insights

  • The tetradecyl chain’s steric bulk significantly influences reaction pathways and stereoselectivity, particularly in additions and cycloadditions .

  • Gold(I) catalysis offers a versatile platform for accessing complex architectures from simple alkyne esters .

Scientific Research Applications

Tetradecyl prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tetradecyl prop-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. The compound’s unique structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tetradecyl Tetradecanoate
  • Structure : A saturated ester with two tetradecyl chains ($ \text{C}{14}\text{H}{29}\text{O}2\text{C}{14}\text{H}_{29} $).
  • Properties : Found naturally in male Euglossa imperialis bees, it is the most abundant compound (87%) in their pheromonal blends. Its eigenvalues in principal component analysis (PCA) indicate strong correlations with other compounds in biological matrices .
  • Applications: Likely involved in insect communication, contrasting with synthetic uses of tetradecyl prop-2-ynoate.
Sodium Tetradecyl Sulfate
  • Structure : A sulfate ester ($ \text{C}{14}\text{H}{29}\text{SO}_4\text{Na} $).
  • Properties : Exhibits antibacterial activity, particularly against Gram-positive bacteria, attributed to its surfactant properties. Identified as a key component in sub-fraction F3a .
  • Applications : Used medically as a sclerosing agent, differing from the reactive propiolate ester’s role in synthesis.
Tributyl Tetradecyl Phosphonium Chloride
  • Structure : A phosphonium salt with a tetradecyl chain ($ \text{C}{14}\text{H}{29}\text{P}(\text{C}4\text{H}9)_3\text{Cl} $).
  • Properties : Functions as a biocide and precursor for ionic liquids. Its low vapor pressure and thermal stability make it suitable for industrial applications .
  • Applications: Contrasts with this compound’s reactivity in polymerization.

Chain Length and Ester Type Comparisons

Ethyl Prop-2-enoate (Ethyl Acrylate)
  • Structure : A short-chain acrylate ester ($ \text{C}3\text{H}5\text{O}2\text{C}2\text{H}_5 $).
  • Properties: Polymerizes readily due to the conjugated double bond. Less hydrophobic than this compound due to its shorter alkyl chain .
  • Applications : Used in plastics and adhesives, whereas the tetradecyl derivative’s long chain enhances lipid solubility for niche applications.
Tetradecyl Acetate
  • Structure : A saturated acetate ester ($ \text{C}{14}\text{H}{29}\text{O}2\text{C}2\text{H}_3 $).
  • Properties: Found in plant essential oils (e.g., Cymbopogon citratus), contributing to insecticidal activity against Anopheles gambiae. Exhibits lower reactivity compared to propiolate esters .
  • Applications : Natural insecticide vs. synthetic propiolate’s use in controlled reactions.
Phthalic Acid Butyl Tetradecyl Ester
  • Structure : A diester with phthalic acid, butyl, and tetradecyl groups.
  • Properties: Detected in minor abundances (0.50–0.67%) in chemical blends. Its bulkier structure reduces volatility compared to simpler esters .
  • Applications: Potential plasticizer, contrasting with propiolate’s role in reactive intermediates.

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